![molecular formula C14H17N3O2 B14765357 2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)
2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester is a complex organic compound that belongs to the class of amino acids and imidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Amino Acid Formation: The amino acid moiety can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The phenylmethyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Benzylimidazole: A simpler imidazole derivative with a phenylmethyl group.
Imidazole-4-acetic acid: An imidazole derivative with a carboxylic acid group.
Uniqueness
2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester is unique due to its combination of an amino acid backbone, an imidazole ring, and a phenylmethyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(1-benzylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8,15H2,1H3 |
InChI 键 |
YFMBSJZZOLRNRV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




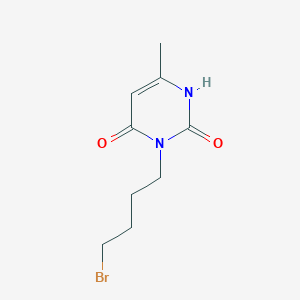
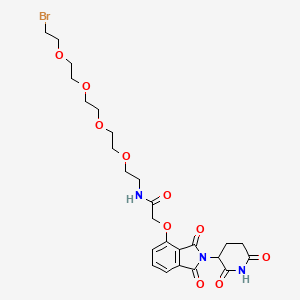
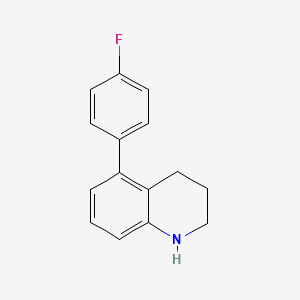
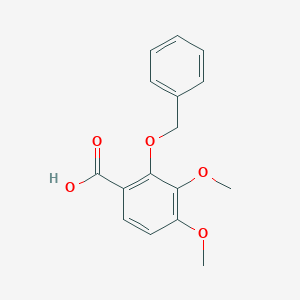
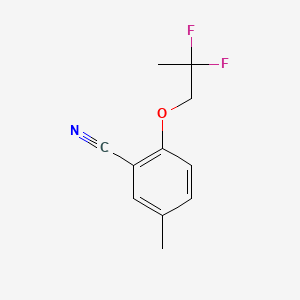



![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)



